N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,2-dihydropyridine core substituted with a 2,4-dimethylphenyl group at the N-position and a 4-(trifluoromethyl)benzyl group at the 1-position. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the dimethylphenyl substituent contributes steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-19(15(2)12-14)26-20(28)18-4-3-11-27(21(18)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGYGRXXJEIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dihydropyridine ring and trifluoromethyl group, suggest various biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory and anti-cancer properties, as well as its interaction with specific molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is C21H20F3N2O2, with a molecular weight of approximately 400.14 g/mol. Its structure includes:
- Dihydropyridine ring : A common feature in many pharmacologically active compounds.
- Trifluoromethyl group : Known to enhance biological activity by increasing lipophilicity and metabolic stability.
- Carboxamide functional group : Often associated with enhanced binding affinity to biological targets.
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The compound has been shown to reduce inflammation in various in vitro models, suggesting its potential for treating inflammatory diseases.
Anti-cancer Properties
Research highlights the compound's potential as an anti-cancer agent. It appears to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional therapies. The mechanism of action may involve:
- Inhibition of key signaling pathways : Such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
- Modulation of apoptosis-related proteins : Enhancing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory processes and cancer progression.
- Receptor Binding : It likely binds to receptors that modulate cellular responses to inflammation and tumor growth.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl} | Dihydropyridine ring | Anti-inflammatory |
| 4-(trifluoromethyl)aniline derivative | Trifluoromethyl group | Anticancer |
| 1,2-Dihydropyridine derivatives | Dihydropyridine structure | Various pharmacological properties |
This comparison underscores the unique combination of functional groups in this compound that may enhance its therapeutic potential.
Case Studies
Recent research has documented several case studies involving this compound:
- In vitro studies on cancer cell lines : Demonstrated significant cytotoxic effects on breast and lung cancer cells at micromolar concentrations.
- Animal models for inflammation : Showed reduced edema and inflammatory markers after administration of the compound in models of arthritis.
These studies provide a foundation for further exploration into clinical applications.
Comparison with Similar Compounds
Substituent Positional Isomerism: N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
Key Differences :
Structural Implications :
- The meta-CF₃ placement may disrupt π-stacking or hydrogen bonding compared to the para-isomer.
- Methoxy groups could increase metabolic vulnerability due to oxidative demethylation pathways.
Core Structure Variation: DM-28 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrrole-3-carboxamide)
Key Differences :
Functional Implications :
- The pyrrole’s aromaticity may enhance stability but reduce tautomerization capacity compared to dihydropyridine.
- The ethyl linker could improve membrane permeability but may reduce binding specificity.
Deuterium-Enriched Quinoline Derivative: 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
Key Differences :
Halogen-Substituted Analogues: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Differences :
- Halogen Substitution : A bromine atom replaces the CF₃ group, introducing steric bulk and polarizability. Bromine’s lower electronegativity compared to CF₃ reduces electron-withdrawing effects but may enhance halogen bonding.
- Tautomerism : Like the target compound, this analogue exists predominantly in the keto-amine tautomeric form, stabilized by intramolecular hydrogen bonding .
Structural Insights :
- The near-planar conformation (dihedral angle: 8.38°) between aromatic rings suggests conserved π-conjugation across carboxamide derivatives, critical for maintaining binding interactions.
- Bromine’s larger van der Waals radius may hinder access to hydrophobic binding pockets compared to CF₃.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : CF₃ groups enhance resistance to metabolic oxidation but may reduce solubility. Methoxy or hydroxy groups counterbalance this via polar interactions .
- Structural Rigidity : Planar conformations (e.g., dihedral angle <10°) are conserved across analogues, suggesting a common requirement for target binding .
- Metabolic Stability : Deuterated derivatives and halogenated compounds show promise for in vivo applications, whereas methoxy-substituted analogues may require structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
